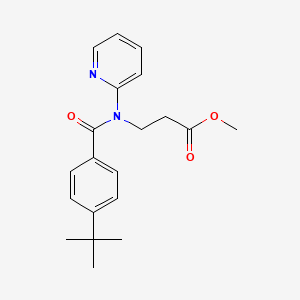

![molecular formula C12H11N3O2 B4022210 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4022210.png)

7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione derivatives and related compounds involves efficient methods that afford high yields without requiring additional purification steps. These methods have been developed for producing derivatives possessing unsaturated pyrrolidine cycles, demonstrating the versatility and adaptability of synthetic approaches in accessing various structural motifs within this compound class (Krolenko et al., 2015).

Molecular Structure Analysis

Molecular and crystalline structure determinations, particularly through X-ray analysis, have been crucial in understanding the conformation and spatial arrangement of these compounds. The structure of specific derivatives, such as 9-benzoyl-8-hydroxy-2-imino-6-(4-methylphenyl)-1,3-diphenyl-1,3,6-triazaspiro[4.4]non-8-ene-4,7-dione, underscores the intricate molecular architecture, which is pivotal for elucidating reactivity and interaction patterns (Bubnov et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione derivatives showcases a range of transformations, including cycloadditions and halogenation reactions. For instance, cycloadditions with endo- and exo-tricyclooctenes reveal the formation of skeletally rearranged products alongside Δ1-1,2-diazetines, highlighting the compound's versatility in engaging in complex reactions (Erden, 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, are inherently tied to the molecular structure. These properties are critical for determining the compound's suitability for various applications, from materials science to pharmaceuticals. Although specific physical properties of 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione are not detailed in the searched literature, general trends in the triazaspiro nonanedione family suggest significant variability based on substituent effects and molecular configuration.

Chemical Properties Analysis

Chemical properties, including reactivity towards different classes of reagents, stability under various conditions, and potential for further functionalization, are central to the compound's applicability in synthetic chemistry and drug development. For example, reactions with halogens indicate a nuanced reactivity profile that could be leveraged for selective transformations and derivatizations of the triazaspiro nonanedione core (Molchanov et al., 2005).

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Halogenation and Thermal Decomposition

Halogenation of 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione leads to different products, depending on substituents. Chlorination yields 3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-diones, with thermolysis resulting in 1-chloro-5-azaspiro[2.4]heptanes (Molchanov, Stepakov, & Kostikov, 2005).

Imidazole Spiro Compounds Synthesis

It reacts with phenylurea and sodium methoxide, leading to 8-hydroxy-3-phenyl-1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones. This demonstrates its utility in synthesizing complex imidazole spiro compounds (Dubovtsev et al., 2016).

Antimicrobial Applications

- Synthesis and Antibacterial Activity: 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione derivatives exhibit promising antibacterial activity. By interacting with arenesulfonyl chlorides, they show effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in antibacterial treatments (Krolenko et al., 2017).

Applications in Cancer Research

- Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibition: Some derivatives of this compound, especially those containing thiazolidinone ring systems, have been evaluated for their potential as epidermal growth factor receptor inhibitors. They exhibit moderate antiproliferative activity against MCF-7 cell lines, suggesting a role in cancer research (Fleita, Sakka, & Mohareb, 2013).

Anticonvulsant Activity

- **Fluorinated Derivatives for AnticonvulsantProperties:** Fluorinated derivatives of 7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione have been synthesized and tested for anticonvulsant activity. These studies show that incorporating fluoro or trifluoromethyl substituents enhances anticonvulsant properties compared to chloro, methoxy, or methyl analogues, highlighting its potential in developing anticonvulsant drugs (Obniska et al., 2006).

Structural and Molecular Studies

- Crystal Structure Analysis: The compound's utility extends to the study of crystal structures. For instance, the structural analysis of derivatives like 8-hydroxy-9-(4-methylbenzoyl)-3-phenyl-6-(p-tolyl)-1,3,6-triazaspiro[4.4]non-8-ene-2,4,7-trione provides insights into the molecular and crystalline structures of complex organic compounds (Bubnov et al., 2011).

Propiedades

IUPAC Name |

7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-10-8-12(6-7-13-14-12)11(17)15(10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKGJIRDSBKSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=NC12CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4022129.png)

![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)

![4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B4022149.png)

![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4022167.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine](/img/structure/B4022168.png)

![3-[(2,4-dichlorobenzyl)amino]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4022187.png)

![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B4022189.png)

![methyl 6-bromo-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4022193.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4022199.png)

![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022204.png)

![N-[2-(1-adamantyl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4022219.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4022226.png)